(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene
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Overview
Description
(1R,2S,6R,7S)-3-Bromotricyclo[52102,6]dec-8-ene is a brominated tricyclic compound with a unique structure that includes three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene typically involves the bromination of a suitable tricyclic precursor. One common method is the bromination of tricyclo[5.2.1.02,6]dec-8-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated tricyclic compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include tricyclic amines, thioethers, and ethers.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: The major product is the hydrogenated tricyclic compound.
Scientific Research Applications
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as polymers and resins.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene depends on the specific application and the type of reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electrophilic addition to form epoxides or other oxygenated products. The molecular targets and pathways involved vary depending on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-3,5-dione: This compound has a similar tricyclic structure but contains a nitrogen atom in place of the bromine atom.
(1R,2S,6R,7S)-4-Oxatricyclo[5.2.1.02,6]decane-3,5-dione: This compound has an oxygen atom in place of the bromine atom and is used as a precursor for optically active polymers.
Uniqueness
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is unique due to its bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound for synthetic chemistry and materials science .
Properties
IUPAC Name |
(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.02,6]dec-8-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9?,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHSUCCKFIJPJ-FHJSOTJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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